molecular formula C5H7NO3 B1355510 4-Methylmorpholine-2,6-dione CAS No. 13480-36-9

4-Methylmorpholine-2,6-dione

Cat. No. B1355510
CAS RN: 13480-36-9
M. Wt: 129.11 g/mol
InChI Key: FGQJBZHMORPBRR-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2,6-dione is a chemical compound that serves as a core structure for various synthetic derivatives with potential biological activities. The papers provided discuss several derivatives of morpholine diones and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives of 4-methylmorpholine-2,6-dione involves various chemical reactions. For instance, the synthesis of 4-arylmorpholine-2,3-diones is achieved by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate . Another example includes the synthesis of compounds from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, which are then evaluated for their antimicrobial activity . These synthetic routes are crucial for creating compounds with potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structures of certain synthesized compounds were reported, providing insights into their molecular arrangement and resonance within the crystal structure . The planarity of the pyran ring and the whole molecule in another derivative indicates resonance, as evidenced by bond length measurements .

Chemical Reactions Analysis

The chemical reactions involving 4-methylmorpholine-2,6-dione derivatives are diverse. For instance, the reaction of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative, showcasing the reactivity of the thiomethyl group . Additionally, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone leads to the formation of indazole dione derivatives without regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. For example, the introduction of bromine atoms into the methyl group on the benzene rings of biindenylidenedione significantly affects its properties, such as UV-Vis absorption spectra, photochromic, and photomagnetic properties . The strong intramolecular hydrogen bond found in one of the derivatives between the 4-oxo group and the amine H atom is an example of how molecular structure can influence physical properties .

Scientific Research Applications

Application 1: Improving Interfacial Stability of High Voltage LCO-Based Cells

  • Specific Scientific Field : Physical Chemistry of Solid Surfaces
  • Summary of the Application : MMD is used as a novel electrolyte additive in lithium-ion batteries (LIBs). It has anhydride and amine functional groups, which can construct a dense and stable cathode-electrolyte-interface (CEI) film on solid and electrolyte interphase . This improves the cycling stability of LIBs at high temperature and high voltage .
  • Methods of Application or Experimental Procedures : A trace amount of 0.03% MMD is added to the baseline electrolyte . The MMD can be preferentially oxidized ahead of the solvent through C-C bond breaking to construct a thin and robust CEI layer on the LCO surface .
  • Results or Outcomes : The capacity retention rate of Li||LCO cells increases from 65.8% to 83.5% after 200 cycles at 1C between 3.0 and 4.6 V . Even at ultra-high voltages of 4.7 V, the retained capacity of MMD-containing Li||LCO half-cell is improved from 91 to 122 mAh g -1 after 200 cycles at 1C .

Application 2: Pharmaceutical Synthesis

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : MMD is a versatile chemical compound widely used in scientific research. It is an important organic synthesis intermediate, extensively used in the pharmaceutical industry .
  • Results or Outcomes : The outcomes also depend on the specific pharmaceutical synthesis process. MMD’s unique properties make it invaluable for various applications, from pharmaceutical synthesis to polymer production.

Application 3: Pesticide Synthesis

  • Specific Scientific Field : Pesticide Chemistry
  • Summary of the Application : MMD is also used in the pesticide industry as an important organic synthesis intermediate .
  • Results or Outcomes : The outcomes also depend on the specific pesticide synthesis process. MMD’s unique properties make it invaluable for various applications.

Application 4: Dye and Pigment Synthesis

  • Specific Scientific Field : Dye and Pigment Chemistry
  • Summary of the Application : MMD can be used as a synthesis intermediate for dyes and pigments .
  • Results or Outcomes : The outcomes also depend on the specific dye or pigment synthesis process. MMD’s unique properties make it invaluable for various applications.

Safety And Hazards

The safety information for 4-Methylmorpholine-2,6-dione includes hazard statements H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P301 + P312 - P330 - P305 + P351 + P338 + P310, which suggest wearing protective gloves/eye protection, rinsing mouth, and immediately calling a poison center or doctor if swallowed .

Future Directions

The use of 4-Methylmorpholine-2,6-dione as an electrolyte additive in lithium-ion batteries (LIBs) opens up a direction to exploit novel electrolyte additives for prolonging the cycle life of higher energy density LCO .

properties

IUPAC Name

4-methylmorpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-6-2-4(7)9-5(8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQJBZHMORPBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558874
Record name 4-Methylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholine-2,6-dione

CAS RN

13480-36-9
Record name 4-Methylmorpholine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLMORPHOLINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,2′-(methylazanediyl)diacetic acid (500 mg, 3.40 mmol) and acetic anhydride (5 mL) was stirred at 165° C. for 30 min. The reaction mixture was concentrated under reduced pressure to give 4-methylmorpholine-2,6-dione as a crude product. The obtained crude product was dissolved in THF (10 mL), and p-aminobenzonitrile (401 mg, 3.40 mmol) was added thereto. The mixture was heated with reflux for 22 hr, and concentrated under reduced pressure to give 2-((2-((4-cyanophenyl)amino)-2-oxoethyl)(methyl)amino)acetic acid (467 mg, 56%) as a pale-brown powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Zou, J Zhang, J Lin, DY Wu, Y Yang, J Zheng - Journal of Power Sources, 2022 - Elsevier
An novel electrolyte additive, 4-methylmorpholine-2,6-dione (MMD) with anhydride and amine functional groups, is come up with, which can not only construct a dense and stable …
Number of citations: 12 www.sciencedirect.com
A Garle, B Budhlall - Annu. Meet. Soc. Biomater, 2017 - abstracts.biomaterials.org
Methods:. PEG monohydroxy polymer was reacted with 4-Methylmorpholine-2, 6-dione to obtain PEG with tertiary amine and carboxylic acid end group which were coupled to …
Number of citations: 1 abstracts.biomaterials.org
AL Garle, BM Budhlall - Langmuir, 2019 - ACS Publications
Novel polymers containing quaternary functional groups, with and without (control copolymer) PEG side chains, were synthesized and characterized for their ability to lyse the …
Number of citations: 10 pubs.acs.org
Y Fukase, A Sato, Y Tomata, A Ochida, M Kono… - Bioorganic & Medicinal …, 2018 - Elsevier
Novel small molecules were synthesized and evaluated as retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists for the treatment of inflammatory and …
Number of citations: 22 www.sciencedirect.com
A Fu, C Xu, J Lin, Y Su, H Zhang, DY Wu… - Journal of Materials …, 2023 - pubs.rsc.org
Elevating the cutoff charge voltage (≥4.65 V) of LiCoO2 (LCO) arouses a big challenge between the pursuit of high energy density and long cycling life of LCO-based batteries. Herein, …
Number of citations: 2 pubs.rsc.org
BJ Mansker - 2017 - digitalcommons.cwu.edu
The synthesis and evaluation of structure-activity relationships of saturated nitrogen heterocycles is the focal point of various pharmaceutical companies thanks to the high biological …
Number of citations: 2 digitalcommons.cwu.edu
M Kono, T Oda, M Tawada, T Imada, Y Banno… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of tetrahydroisoquinoline derivatives were designed, synthesized, and evaluated for their potential as novel orally efficacious retinoic acid receptor-related orphan receptor-…
Number of citations: 18 www.sciencedirect.com
N Xu, K Xu, W Tang, Y Ding, A Hu - Journal of Materials Science, 2020 - Springer
Gadolinium(III) complexes, such as Gd-DTPA (Magnevist®) and Gd-DOTA (Dotarem®), are widely used as magnetic resonance imaging (MRI) contrast agents (CAs) in clinical practice. …
Number of citations: 8 link.springer.com
PJ Chen, AM Kelly, DJ Blair… - Organic syntheses; an …, 2022 - ncbi.nlm.nih.gov
A 500 mL single-necked, 24/40 round-bottomed flask equipped with a 5 x 2 cm Tefloncoated magnetic stirring bar is charged with methyliminodiacetic acid (40.0 g, 270 mmol, 1.00 equiv…
Number of citations: 0 www.ncbi.nlm.nih.gov
S Wan, W Ma, Y Xiao, S Chen - Batteries & Supercaps, 2022 - Wiley Online Library
Lithium‐ion batteries (LIBs) with high energy density and fast‐charge capability are urgently required for the ever‐growing demands for electric vehicles and hybrid electric vehicles. To …

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